molecular formula C18H14ClN3O3 B7539143 N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide

N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide

Cat. No. B7539143
M. Wt: 355.8 g/mol
InChI Key: VSEWAMNMEZBCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that is similar in structure to tetrahydrocannabinol (THC), the main psychoactive component in marijuana. JWH-018 has been widely used as a research chemical to study the effects of cannabinoids on the human body.

Mechanism of Action

N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide acts as a full agonist at the CB1 receptor, which is the same receptor that THC binds to in the brain. This receptor is responsible for the psychoactive effects of marijuana, such as euphoria, relaxation, and altered perception. This compound binds to this receptor with high affinity, which leads to the activation of downstream signaling pathways and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the human body. In vitro studies have shown that it can induce apoptosis (cell death) in cancer cells, as well as inhibit the growth of tumors. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide in lab experiments is that it is a highly potent and selective CB1 receptor agonist, which allows researchers to study the effects of cannabinoids on the brain and other organs in a controlled manner. However, one limitation is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in marijuana.

Future Directions

There are several future directions for research involving N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of pain, inflammation, and cancer. Another area of interest is the development of new synthetic cannabinoids that are more selective and potent than this compound, which may have even greater potential for therapeutic use. Finally, more research is needed to fully understand the long-term effects of this compound on the human body, particularly in terms of its potential for addiction and other adverse effects.

Synthesis Methods

N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 2,2,3,3-tetramethylcyclopropanecarboxylic acid, followed by the reaction of the resulting intermediate with 4-methyl-1-phenylpyrazole-3-carboxylic acid chloride. The final product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide has been widely used as a research chemical to study the effects of cannabinoids on the human body. It has been used in both in vitro and in vivo studies to investigate the mechanism of action of cannabinoids, as well as their biochemical and physiological effects.

properties

IUPAC Name

N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-13(9-20-22(11)12-5-3-2-4-6-12)18(23)21-15-8-17-16(7-14(15)19)24-10-25-17/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWAMNMEZBCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.